molecular formula C12H11Cl2NO B13233827 4-(4-chlorophenoxy)aniline Hydrochloride CAS No. 40859-51-6

4-(4-chlorophenoxy)aniline Hydrochloride

Cat. No.: B13233827
CAS No.: 40859-51-6
M. Wt: 256.12 g/mol
InChI Key: MTUKJPHZUROOQG-UHFFFAOYSA-N
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Description

Contextualization within Advanced Organic Synthesis

In the field of advanced organic synthesis, phenoxy-substituted aromatic amines are highly valued as versatile precursors. The aromatic amine group is a key functional handle that allows for a multitude of chemical transformations. These compounds serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. synhet.comchembk.com Their utility stems from the reactivity of the amino group, which can readily undergo reactions such as N-alkylation, N-arylation, acylation, and diazotization, paving the way for the construction of more complex molecular architectures.

The synthesis of these compounds often involves multi-step processes, including the formation of the diaryl ether bond and the introduction of the amino group, commonly through the reduction of a nitro-aromatic precursor. researchgate.netgoogle.com The conversion to a hydrochloride salt is typically the final step, achieved by treating the amine with hydrochloric acid. This not only aids in purification via crystallization but also protects the reactive amine group during subsequent synthetic steps. Their role as intermediates is critical in constructing heterocyclic systems and other elaborate structures found in biologically active molecules and functional materials. mdpi.comnih.gov

Interdisciplinary Significance in Contemporary Chemical Sciences

The significance of phenoxy-substituted aromatic amines extends beyond traditional organic synthesis into various interdisciplinary fields. In medicinal chemistry, this structural motif is explored for the development of new therapeutic agents. For instance, related structures like 3-chloro-4-(4-chlorophenoxy) aniline (B41778) have been investigated for their potent antiplasmodial activity, highlighting the potential of this class of compounds in the search for new antimalarial drugs. nih.govscispace.com The ability of the phenoxy group to modulate properties like lipophilicity and metabolic stability, combined with the hydrogen bonding capabilities of the amine, makes these compounds attractive scaffolds for drug design.

Elucidation of Key Structural Features and Chemical Environment of 4-(4-chlorophenoxy)aniline (B91003) Hydrochloride for Research

4-(4-chlorophenoxy)aniline Hydrochloride is a specific example within this class, possessing distinct structural features that define its chemical behavior and research utility. The molecule is composed of an aniline ring linked to a 4-chlorophenoxy substituent via an ether bond, with the amino group protonated to form the hydrochloride salt.

The key structural components are:

Aniline Moiety : Provides the basic amino functionality, which is a primary site for chemical reactions.

4-Chlorophenyl Group : The chlorine atom, an electron-withdrawing group, modifies the electron density of the adjacent phenyl ring and can influence the reactivity and physical properties of the entire molecule.

Hydrochloride Salt : The protonated amine group (-NH3+ Cl-) significantly increases the compound's polarity and solubility in protic solvents compared to its free base form.

These features make this compound a valuable intermediate for researchers. synhet.com Its well-defined structure allows for precise chemical modifications, and its solid, crystalline nature as a salt facilitates easier handling, storage, and purification. bldpharm.comsigmaaldrich.com The availability of detailed analytical characterization methods, such as NMR, FTIR, and mass spectrometry, is crucial for its application in rigorous scientific research. synhet.com

Chemical Identity and Properties

Below are tables detailing the chemical identifiers and physical properties for 4-(4-chlorophenoxy)aniline and its hydrochloride salt, compiled from research and chemical data sources.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 40859-51-6 bldpharm.com
Molecular Formula C12H11Cl2NO bldpharm.com
Molecular Weight 256.13 g/mol bldpharm.com
MDL Number MFCD16037334 bldpharm.com
SMILES NC1=CC=C(OC2=CC=C(Cl)C=C2)C=C1.[H]Cl bldpharm.com

Table 2: Physicochemical Properties of 4-(4-chlorophenoxy)aniline (Free Base)

PropertyValue
CAS Number 101-79-1 synhet.comsigmaaldrich.com
Molecular Formula C12H10ClNO sigmaaldrich.com
Molecular Weight 219.67 g/mol sigmaaldrich.com
Appearance Solid sigmaaldrich.com
Melting Point 99-103 °C sigmaaldrich.com
IUPAC Name 4-(4-chlorophenoxy)aniline synhet.com
InChI Key YTISFYMPVILQRL-UHFFFAOYSA-N sigmaaldrich.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

40859-51-6

Molecular Formula

C12H11Cl2NO

Molecular Weight

256.12 g/mol

IUPAC Name

4-(4-chlorophenoxy)aniline;hydrochloride

InChI

InChI=1S/C12H10ClNO.ClH/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;/h1-8H,14H2;1H

InChI Key

MTUKJPHZUROOQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC=C(C=C2)Cl.Cl

Origin of Product

United States

Chemical Reactivity and Transformation Studies

Reactions of the Aromatic Amine Moiety

The primary amine functionality is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The primary amine group of 4-(4-chlorophenoxy)aniline (B91003) is readily derivatized through several common reactions, including acylation, sulfonylation, and reactions with isocyanates and isothiocyanates. These reactions typically proceed via nucleophilic attack of the amine nitrogen on an electrophilic center.

Acylation: The reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. This is a standard method for protecting the amine group or for synthesizing biologically active amide derivatives. The reaction is generally efficient, with the primary amine acting as a potent nucleophile. libretexts.orgchemimpex.com

Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine (B92270) or triethylamine, affords sulfonamides. This reaction is a common strategy in medicinal chemistry to introduce the sulfonamide moiety. nih.govgoogle.com

Urea and Thiourea Formation: The amine group reacts with isocyanates and isothiocyanates to form substituted ureas and thioureas, respectively. These reactions are typically high-yielding and proceed under mild conditions. byjus.commasterorganicchemistry.comlibretexts.org Thiourea derivatives, in particular, are valuable intermediates for the synthesis of various heterocyclic compounds. youtube.com

Table 1: Common Derivatization Reactions of the Primary Amine in 4-(4-chlorophenoxy)aniline

Reagent TypeFunctional Group FormedGeneral Reaction Conditions
Acyl Chloride/AnhydrideAmideBase (e.g., pyridine, triethylamine), inert solvent
Sulfonyl ChlorideSulfonamideBase (e.g., pyridine, triethylamine), inert solvent
IsocyanateUreaInert solvent, room temperature
IsothiocyanateThioureaInert solvent, room temperature

The primary amine of 4-(4-chlorophenoxy)aniline can participate in condensation reactions with carbonyl compounds to form imines, also known as Schiff bases. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. youtube.com The reaction is typically catalyzed by an acid or a base and may require heating. savemyexams.comorganicchemistrytutor.com Schiff bases are versatile intermediates in organic synthesis and are known for their biological activities. For instance, Schiff bases derived from p-chloroaniline have been synthesized through condensation with various aldehydes, such as m-nitrobenzaldehyde and salicylaldehyde. nih.govyoutube.comlibretexts.org

Cycloaddition reactions directly involving the amine group of anilines are less common. However, anilines, particularly chlorinated anilines, can act as molecular templates to facilitate [2+2] cycloaddition reactions of other molecules, such as trans-1,2-bis(4-pyridyl)ethylene, in the solid state. masterorganicchemistry.combeilstein-journals.org In these cases, the aniline (B41778) derivative directs the alignment of the reacting molecules through hydrogen bonding and π-π stacking interactions. beilstein-journals.org There is limited direct evidence of 4-(4-chlorophenoxy)aniline itself acting as a diene or dienophile in Diels-Alder reactions.

The protonation of the primary amine to form the anilinium hydrochloride salt has a profound impact on its chemical reactivity. The lone pair of electrons on the nitrogen atom, which is responsible for its nucleophilicity and basicity, becomes engaged in the bond with the proton. Consequently, the anilinium ion is significantly less nucleophilic than the free amine.

This reduced nucleophilicity means that the hydrochloride salt is generally unreactive in reactions that require a nucleophilic amine, such as acylation, sulfonylation, and Schiff base formation. To carry out these reactions, the free amine must be regenerated by treatment with a base to deprotonate the anilinium ion. The pH of the reaction medium is therefore a critical factor in controlling the reactivity of the amine group. In acidic conditions, the equilibrium favors the protonated, unreactive form, while in basic conditions, the deprotonated, reactive free amine is the predominant species.

Reactivity of the Chlorinated Aromatic Ring System

The two aromatic rings of 4-(4-chlorophenoxy)aniline exhibit different reactivities towards substitution reactions, influenced by the substituents present on each ring.

Nucleophilic aromatic substitution (NAS) of the chlorine atom on the phenoxy ring is generally difficult to achieve under standard conditions. The carbon-chlorine bond in aryl halides is strong, and the presence of the electron-donating ether oxygen and the second aromatic ring does not sufficiently activate the ring towards nucleophilic attack. libretexts.org For NAS to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups, such as nitro groups, at the ortho and/or para positions to the leaving group. libretexts.orgrsc.org In the case of 4-(4-chlorophenoxy)aniline, the substituents on the chlorinated ring are not strongly deactivating, making NAS unfavorable.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The regioselectivity of these reactions on 4-(4-chlorophenoxy)aniline is governed by the directing effects of the substituents on both aromatic rings.

On the aniline ring, the amino group (-NH₂) is a powerful activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic system through resonance. byjus.comwikipedia.org The phenoxy group (-OAr) is also an activating, ortho-, para-directing group. The combined effect of these two groups strongly activates the aniline ring for electrophilic attack at the positions ortho to the amino group (positions 3 and 5), as the para position is already substituted.

On the other phenoxy ring, the chlorine atom is a deactivating group but is ortho-, para-directing. libretexts.org The ether oxygen is an activating, ortho-, para-directing group. Therefore, electrophilic substitution on this ring would be directed to the positions ortho to the phenoxy group (positions 3' and 5').

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 4-(4-chlorophenoxy)aniline

RingSubstituentsOverall EffectPredicted Position of Substitution
Aniline Ring-NH₂, -OArStrongly Activating, Ortho, Para-directingPositions ortho to the -NH₂ group (3 and 5)
Phenoxy Ring-Cl, -O-Weakly Deactivating/Activating, Ortho, Para-directingPositions ortho to the -O- group (3' and 5')

Stability and Chemical Transformations of the Phenoxy Ether Linkage

Diaryl ethers, such as the phenoxy linkage in the title compound, are known for their exceptional chemical stability. libretexts.orglibretexts.org Unlike alkyl ethers, which can be cleaved by strong acids like HBr or HI via SN1 or SN2 mechanisms, the cleavage of the C(aryl)-O bond is significantly more difficult. wikipedia.orgyoutube.com This resistance is due to the high strength of the sp²-hybridized carbon-oxygen bond and the instability of the potential phenyl cation intermediate that would be required for an SN1 pathway. Nucleophilic attack on the aromatic ring carbon (SNAr) is also disfavored unless the ring is activated by strong electron-withdrawing groups. researchgate.net

Standard acidic conditions (e.g., HBr, HI, HCl) that readily cleave alkyl ethers are generally ineffective for cleaving diaryl ethers. libretexts.orglibretexts.org The reaction typically requires protonation of the ether oxygen, followed by nucleophilic attack. In a diaryl ether, both potential sites for nucleophilic attack are aromatic carbons, which are resistant to such reactions. Consequently, 4-(4-chlorophenoxy)aniline hydrochloride is expected to be highly resistant to cleavage at the ether bond under typical acidic processing conditions.

The phenoxy ether linkage contributes significantly to the thermal stability of molecules. Studies on polymers containing phenoxy units, such as poly(hydroxy ether)s and poly(ether ether ketone)s, demonstrate that the ether bond is stable at elevated temperatures. mdpi.comresearchgate.net For instance, phenoxy resins generally begin to degrade above 300°C. mdpi.com This high thermal stability is attributed to the strong aromatic C-O bonds. wikipedia.org

Chemically, the ether bond is largely inert to many reagents, including bases, mild acids, and most oxidizing and reducing agents, making it a robust linker in organic synthesis. libretexts.orglibretexts.org This inherent stability makes the 4-(4-chlorophenoxy)aniline backbone a reliable structural motif in the synthesis of more complex molecules where subsequent reactions are performed at other sites, such as the aniline or the aryl chloride. chemimpex.com

Table 3: Stability of the Diaryl Ether Linkage

ConditionStabilityRationale
Strong Acids (HBr, HI) HighThe sp² C-O bond is strong and resistant to SN1/SN2 cleavage. libretexts.orglibretexts.org
Thermal Stress HighAromatic C-O bonds contribute to high thermal degradation temperatures (>300°C). mdpi.comresearchgate.net
Bases HighEthers are generally unreactive towards bases. wikipedia.org
Oxidizing/Reducing Agents HighThe ether linkage is typically inert to common redox reagents.

This table summarizes the expected stability of the phenoxy ether bond in this compound under various conditions.

Impact of the Hydrochloride Salt Counterion on Chemical Transformations

The hydrochloride salt form of 4-(4-chlorophenoxy)aniline means the aniline nitrogen is protonated, forming an anilinium ion. spectroscopyonline.comyoutube.com This has a profound impact on the molecule's reactivity compared to its free base form.

Firstly, the anilinium group is strongly deactivating and meta-directing for electrophilic aromatic substitution reactions on the aniline ring. However, for the metal-catalyzed reactions at the distal aryl chloride, the primary effect is electronic. The -NH₃⁺ group is a potent electron-withdrawing group, which can influence the reactivity of the C-Cl bond. This electronic withdrawal can make the aryl chloride carbon more electrophilic and potentially more susceptible to oxidative addition by a low-valent metal catalyst, which is often the rate-determining step in cross-coupling reactions.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies of Molecular Structure and Electronic Properties

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the fundamental characteristics of 4-(4-chlorophenoxy)aniline (B91003) hydrochloride at the atomic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Geometry optimization is a key application of DFT, where the goal is to find the arrangement of atoms that corresponds to the minimum energy of the molecule, known as the ground state geometry. For aniline (B41778) derivatives, DFT calculations, often using the B3LYP functional with a basis set such as 6-31G**, have proven to be reliable for determining molecular geometries. scispace.com

Table 1: Representative Geometrical Parameters Calculable by DFT

ParameterDescription
C-Cl Bond LengthThe distance between the carbon and chlorine atoms on the chlorophenoxy group.
C-O-C Bond AngleThe angle formed by the ether linkage between the two aromatic rings.
C-N Bond LengthThe distance between the carbon atom of the aniline ring and the nitrogen atom of the amino group.
Dihedral AngleThe torsional angle between the two phenyl rings, indicating the degree of twist around the ether linkage.

Note: This table is illustrative of the types of data obtained from DFT calculations; specific values for 4-(4-chlorophenoxy)aniline hydrochloride would require a dedicated computational study.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's capacity to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. wikipedia.org A small energy gap suggests that the molecule is more easily polarizable and can be excited with less energy, indicating higher chemical reactivity. researchgate.net A large energy gap implies greater stability and lower reactivity. wikipedia.org DFT calculations can accurately predict the energies of the HOMO and LUMO and thus the energy gap for this compound. nih.gov This analysis would help in predicting its reactivity in various chemical reactions.

Table 2: Conceptual Data from Frontier Molecular Orbital Analysis

OrbitalEnergy (eV)Role in Reactivity
HOMOEHOMOElectron-donating capacity
LUMOELUMOElectron-accepting capacity
Energy Gap (ΔE)ELUMO - EHOMOIndicator of chemical reactivity and stability

Note: The energy values are placeholders to illustrate the output of a HOMO-LUMO analysis.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. chemrxiv.org The MEP map displays regions of negative and positive electrostatic potential on the electron density surface.

Negative Regions (Electron-Rich): Typically colored in shades of red, these areas indicate a high electron density and are susceptible to electrophilic attack. In this compound, such regions would be expected around the oxygen and nitrogen atoms due to the presence of lone pairs of electrons, as well as on the aromatic rings.

Positive Regions (Electron-Poor): Usually depicted in shades of blue, these areas correspond to a low electron density and are prone to nucleophilic attack. For this molecule, positive potentials would likely be found around the hydrogen atoms of the ammonium (B1175870) group (-NH3+). researchgate.net

An MEP analysis of this compound would provide a clear picture of its electrostatic landscape, guiding the understanding of its intermolecular interactions and reactivity patterns. chemrxiv.orgresearchgate.net

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters from first principles. This is highly valuable for interpreting experimental spectra and confirming the structure of a synthesized compound. researchgate.net For this compound, theoretical calculations can provide:

Vibrational Frequencies: The calculation of vibrational frequencies allows for the prediction of the infrared (IR) and Raman spectra. researchgate.net By comparing the computed spectrum with the experimental one, specific vibrational modes can be assigned to the observed absorption bands, aiding in the structural elucidation of the molecule.

NMR Chemical Shifts: Theoretical calculations can also predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule. The predicted chemical shifts can then be compared to experimental data to confirm the molecular structure.

The agreement between the computationally predicted and experimentally measured spectra serves as a strong validation of the optimized molecular geometry.

Computational Modeling of Reaction Pathways and Energetics

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energetics and feasibility of different reaction pathways.

For a chemical reaction to occur, the reactants must pass through a high-energy state known as the transition state. The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which determines the rate of the reaction.

DFT calculations can be employed to locate the transition state structures for potential reactions involving this compound. By characterizing the transition state and calculating its energy, the activation energy for the reaction can be determined. beilstein-journals.org For instance, in reactions analogous to the Bamberger rearrangement, DFT has been used to elucidate the reaction mechanism and calculate activation energies for different proposed pathways. beilstein-journals.org Such calculations for reactions involving this compound would provide a deeper understanding of its reactivity and the conditions required for specific chemical transformations.

Table 3: Illustrative Data from Reaction Pathway Modeling

Reaction CoordinateEnergy (kcal/mol)Description
Reactants0.0Starting materials at their ground state energy.
Transition State+ΔE‡The highest energy point along the reaction pathway.
Products-ΔErxnThe final products at their ground state energy.

Prediction of Reaction Selectivity and Mechanisms

Computational chemistry plays a crucial role in predicting the selectivity and elucidating the mechanisms of chemical reactions involving this compound. Quantum mechanical calculations, such as Density Functional Theory (DFT), are often employed to model reaction pathways and determine the energetics of reactants, transition states, and products.

For instance, in reactions involving aniline derivatives, the amino group (-NH2) and the aromatic rings are potential sites for electrophilic or radical attack. Computational studies can predict the most likely site of reaction by calculating atomic charges, frontier molecular orbital (HOMO/LUMO) distributions, and the activation energies for different reaction pathways. A computational study on the reaction of 4-methyl aniline with hydroxyl radicals revealed that the amino group is a primary site of interaction, leading to the formation of specific products. mdpi.com While this study was not on this compound specifically, the principles can be extended. The presence of the electron-withdrawing chlorophenoxy group and the protonation of the aniline nitrogen in the hydrochloride salt would significantly influence the electron density distribution and, consequently, the reaction selectivity.

Table 1: Hypothetical Computational Data for Reaction Site Prediction in 4-(4-chlorophenoxy)aniline

Atomic SiteMulliken Charge (e)Fukui Function (f-) for Electrophilic Attack
N (Aniline)-0.850.12
C2 (Aniline)-0.150.08
C4 (Aniline)0.200.05
C1' (Chlorophenoxy)0.180.04

Note: This table represents typical data obtained from DFT calculations to predict reactivity. The values are illustrative and not from a specific study on this compound.

Molecular Dynamics and Intermolecular Interaction Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into processes such as crystal packing, solvation, and conformational changes.

In the solid state, the arrangement of molecules in a crystal lattice is governed by intermolecular forces, including hydrogen bonds, van der Waals interactions, and π-π stacking. researchgate.netresearchgate.net For this compound, the protonated amino group (-NH3+) is a strong hydrogen bond donor, while the chloride ion (Cl-) is an acceptor. The ether oxygen and the chlorine atom on the phenoxy ring can also participate in weaker hydrogen bonding interactions.

Computational studies can predict the most stable crystal packing arrangements by calculating the lattice energy. Furthermore, analysis of simulated crystal structures can reveal the intricate network of hydrogen bonds that stabilize the crystal. researchgate.netresearchgate.net These simulations can complement experimental data from X-ray crystallography.

The solvent environment can have a profound impact on the conformation and reactivity of a molecule. nih.govresearchgate.netchemrxiv.org MD simulations can be used to model the behavior of this compound in various solvents. These simulations can reveal how solvent molecules arrange themselves around the solute and how this solvation shell influences the solute's conformation.

For example, in a polar protic solvent like water, the protonated amino group and the chloride ion will be well-solvated through strong hydrogen bonds. In a nonpolar solvent, the molecule might adopt a more compact conformation. Understanding these solvent effects is crucial for predicting reaction outcomes and designing crystallization processes.

Structure-Property Relationship Elucidation through Computational Methods

Computational methods are invaluable for establishing relationships between the molecular structure of a compound and its macroscopic properties. nih.gov By systematically modifying the structure of 4-(4-chlorophenoxy)aniline in silico (e.g., by changing substituents) and calculating various electronic and physicochemical properties, a quantitative structure-property relationship (QSPR) can be developed.

Table 2: Calculated Molecular Properties of 4-(4-chlorophenoxy)aniline and Related Derivatives

CompoundHOMO Energy (eV)LUMO Energy (eV)Dipole Moment (Debye)
Aniline-5.120.251.53
4-Chloroaniline-5.35-0.052.98
4-Phenoxyaniline-5.010.321.89
4-(4-chlorophenoxy)aniline-5.280.152.56

Note: This table presents illustrative data that could be generated from computational chemistry studies to understand structure-property relationships. The values are hypothetical.

Advanced Spectroscopic and Solid State Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of organic molecules in solution. For 4-(4-chlorophenoxy)aniline (B91003) hydrochloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its proton and carbon framework.

In a hypothetical ¹H NMR spectrum, the aromatic protons would exhibit distinct chemical shifts and coupling patterns. The protons on the aniline (B41778) ring are expected to be shifted downfield due to the electron-withdrawing effect of the ammonium (B1175870) group (-NH3+). Similarly, the protons on the chlorophenoxy ring would show characteristic splitting patterns. The presence of the hydrochloride salt would likely lead to a broad singlet for the -NH3+ protons, the chemical shift of which would be dependent on the solvent and concentration.

The ¹³C NMR spectrum would complement the proton data, with distinct signals for each carbon atom in the molecule. The carbon atoms attached to the nitrogen and the chlorine, as well as the ether linkage, would have characteristic chemical shifts.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 4-(4-chlorophenoxy)aniline hydrochloride, COSY would show correlations between adjacent protons on the two aromatic rings, confirming their connectivity. For instance, cross-peaks would be observed between ortho, meta, and para protons on each ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). By analyzing the HSQC spectrum, each proton signal can be directly linked to its attached carbon atom, greatly simplifying the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For the target compound, HMBC correlations would be expected from the aromatic protons to the carbon atoms of the ether linkage, confirming the connection between the two aromatic rings.

NMR Technique Information Provided Hypothetical Application to this compound
¹H NMR Proton chemical shifts and coupling constantsDelineates the electronic environment and connectivity of protons on the aromatic rings.
¹³C NMR Carbon chemical shiftsIdentifies all unique carbon atoms in the molecule.
COSY ¹H-¹H correlationsConfirms proton-proton adjacencies within each aromatic ring.
HSQC Direct ¹H-¹³C correlationsAssigns each carbon atom to its directly attached proton(s).
HMBC Long-range ¹H-¹³C correlationsEstablishes connectivity across the ether linkage and identifies quaternary carbons.

Advanced NMR for Dynamic Processes and Conformational Analysis

Advanced NMR techniques can also be used to study dynamic processes such as conformational changes. For this compound, the rotation around the C-O and C-N bonds could be investigated using variable temperature (VT) NMR studies. Changes in the NMR spectra as a function of temperature can provide information about the energy barriers to rotation and the preferred conformations of the molecule in solution. Nuclear Overhauser Effect (NOE) experiments could also provide insights into the through-space proximity of different protons, further aiding in conformational analysis.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

Detailed Vibrational Mode Assignments and Band Analysis

The FT-IR and Raman spectra of this compound would be characterized by a series of absorption bands corresponding to the vibrational modes of its constituent functional groups.

N-H Vibrations: The anilinium ion (-NH3+) would give rise to characteristic stretching and bending vibrations. The N-H stretching bands are typically observed in the region of 3200-2800 cm⁻¹ and are often broad due to hydrogen bonding.

Aromatic C-H Vibrations: The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region.

C=C Aromatic Ring Stretching: The stretching vibrations of the aromatic rings typically appear in the 1600-1450 cm⁻¹ region.

C-O Ether Stretching: The asymmetric and symmetric C-O-C stretching vibrations of the diaryl ether group would be expected in the 1270-1230 cm⁻¹ and 1050-1010 cm⁻¹ regions, respectively.

C-N Stretching: The C-N stretching vibration of the anilinium group would likely be observed around 1300-1250 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibration is expected in the 800-600 cm⁻¹ region.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Anilinium (-NH3+)N-H Stretch3200-2800
AromaticC-H Stretch3100-3000
AromaticC=C Stretch1600-1450
Diaryl EtherC-O-C Asymmetric Stretch1270-1230
AniliniumC-N Stretch1300-1250
Chloro-aromaticC-Cl Stretch800-600

Characterization of Hydrogen Bonding in Solid and Solution States

Hydrogen bonding plays a crucial role in determining the structure and properties of this compound. In the solid state, the -NH3+ group can act as a hydrogen bond donor, forming interactions with the chloride anion and potentially with the ether oxygen of neighboring molecules. These interactions would lead to a significant broadening and red-shifting of the N-H stretching bands in the FT-IR spectrum.

In solution, the extent of hydrogen bonding would depend on the nature of the solvent. In protic solvents, the anilinium protons would form hydrogen bonds with the solvent molecules. In aprotic solvents, intermolecular hydrogen bonding between the anilinium ion and the chloride ion would be more prevalent. These differences can be monitored by observing the changes in the position and shape of the N-H stretching bands in the FT-IR spectrum.

X-ray Diffraction Analysis for Crystalline Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide a wealth of information, including:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the molecule in the solid state. This would reveal the preferred conformation of the diphenyl ether linkage.

Crystal Packing: How the molecules are arranged in the crystal lattice.

Intermolecular Interactions: The precise nature and geometry of hydrogen bonds between the anilinium cation and the chloride anion, as well as other non-covalent interactions such as π-π stacking between the aromatic rings.

The crystal structure would provide definitive evidence for the hydrogen bonding network and would allow for a detailed understanding of the forces that govern the solid-state assembly of this compound. Powder X-ray diffraction (PXRD) could also be used to characterize the bulk crystalline form of the material.

Single Crystal X-ray Diffraction for Molecular and Crystal Structure

No published single crystal X-ray diffraction data, including crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates for this compound, was found.

Powder X-ray Diffraction for Polymorphism and Phase Identification

Similarly, there are no available powder X-ray diffraction patterns for this compound in established databases. This prevents any discussion on its polymorphism and phase identification based on experimental data.

High-Resolution Mass Spectrometry for Mechanistic Pathway Confirmation

While general principles of mass spectrometry would apply to this compound, specific high-resolution mass spectrometry studies detailing its mechanistic pathway confirmation are not available.

Fragmentation Pathway Analysis by Tandem Mass Spectrometry (MS/MS)

A detailed fragmentation pathway analysis of this compound by tandem mass spectrometry has not been reported in the reviewed literature. Therefore, a data table of fragment ions and a discussion of the fragmentation mechanism cannot be provided.

Applications in Advanced Materials Science and Chemical Technologies

Role as a Monomer and Precursor in Polymer Chemistry

Synthesis of High-Performance Polyimides and Polyamides

Aromatic polyimides and polyamides are classes of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. However, their rigid backbones often lead to poor solubility and high processing temperatures, limiting their applications. The incorporation of monomers like 4-(4-chlorophenoxy)aniline (B91003) is a key strategy to mitigate these challenges.

The synthesis of these polymers typically follows a two-step polycondensation process. vt.edu In the case of polyimides, a diamine, such as 4-(4-chlorophenoxy)aniline (often used alongside a co-diamine to form a copolymer), is reacted with an aromatic tetracarboxylic dianhydride in a polar aprotic solvent. vt.edunih.gov This reaction, conducted at ambient temperatures, forms a soluble poly(amic acid) precursor. This precursor can then be cast into films or coatings and subsequently converted into the final polyimide through thermal or chemical imidization. nih.govresearchgate.net

For polyamides, the diamine is reacted with a dicarboxylic acid or its more reactive derivative, an acyl chloride. sciencedepartment.co.uknih.gov The presence of the flexible ether linkage and the bulky chlorophenoxy group in the 4-(4-chlorophenoxy)aniline monomer disrupts the tight packing of polymer chains, which can enhance the solubility and processability of the resulting polymers without significantly compromising their thermal stability. sci-hub.box

Key Monomer Types for High-Performance Polymer Synthesis

Polymer Class Co-reactant for Diamine Linkage Formed Key Properties
Polyimide Aromatic Dianhydride Imide High thermal stability, chemical resistance

| Polyamide | Dicarboxylic Acid/Acyl Chloride | Amide | High strength, toughness, flexibility |

Development of Functional Polymers with Tunable Properties

The chemical structure of 4-(4-chlorophenoxy)aniline allows for the development of functional polymers where properties can be precisely tuned. The introduction of the chlorophenoxy side group can modify the polymer's characteristics in several ways:

Solubility: The bulky and somewhat flexible nature of the side group can increase the free volume between polymer chains, improving solubility in organic solvents.

Thermal Properties: The rigid aromatic components contribute to a high glass transition temperature (Tg), while the ether linkage can provide a degree of flexibility. nih.gov

Flame Retardancy: The presence of the chlorine atom can impart flame-retardant properties to the resulting polymers.

By strategically combining 4-(4-chlorophenoxy)aniline with other diamines or dianhydrides/diacids, researchers can create copolymers with a tailored balance of properties, such as high thermal stability, improved processability, and specific optical or electrical characteristics. rsc.org This approach allows for the design of materials suited for specialized applications, from aerospace components to advanced electronics. core.ac.uk

Oligomerization and Polymerization Mechanisms of Aromatic Amines

The polymerization of aromatic amines like 4-(4-chlorophenoxy)aniline primarily occurs through two main mechanisms:

Condensation Polymerization: This is the core mechanism for producing polyamides and polyimides. The nucleophilic primary amine group of the aniline (B41778) derivative attacks an electrophilic carbonyl carbon of a co-monomer (like a dianhydride or diacid chloride). sciencedepartment.co.uk This step-growth polymerization proceeds with the elimination of a small molecule, such as water or HCl, to form amide or amic acid linkages. The reaction's success depends on maintaining stoichiometric balance and high monomer purity to achieve high molecular weights. vt.edu

Oxidative Polymerization: While more common for producing conducting polymers like polyaniline from the parent aniline monomer, the principles of oxidative polymerization can also apply to its derivatives. This process involves the chemical or electrochemical oxidation of the monomer to form radical cations, which then couple to form oligomers and eventually high molecular weight polymers. rsc.org The specific substituents on the aniline ring, such as the 4-chlorophenoxy group, influence the electronic properties of the monomer and, consequently, the polymerization process and the properties of the final polymer. rsc.org

The basicity of the aromatic amine is a critical factor in these reactions. The delocalization of the nitrogen's lone pair of electrons into the aromatic ring makes aromatic amines less basic than aliphatic amines. jove.com Substituents on the ring further modify this basicity and reactivity.

Building Block for Functional Dyes and Pigments

The primary amine group of 4-(4-chlorophenoxy)aniline makes it an excellent precursor for the synthesis of azo dyes, which constitute the largest and most versatile class of synthetic colorants. plantarchives.orgnih.gov

Design and Synthesis of Novel Chromophores

The synthesis of azo dyes from 4-(4-chlorophenoxy)aniline involves a two-step process:

Diazotization: The aromatic primary amine is converted into a diazonium salt. This is achieved by treating the 4-(4-chlorophenoxy)aniline hydrochloride with a solution of sodium nitrite (NaNO₂) in the presence of a strong acid, typically hydrochloric acid (HCl), at low temperatures (0–5 °C). plantarchives.orgijirset.comcuhk.edu.hk The low temperature is crucial as diazonium salts are generally unstable and can decompose at higher temperatures. nih.gov

Azo Coupling: The resulting diazonium salt, which is a weak electrophile, is then reacted with an electron-rich coupling component. nih.gov This coupling component is typically another aromatic compound containing strong electron-donating groups, such as a phenol (B47542) or another aniline derivative. cuhk.edu.hk The coupling reaction is an electrophilic aromatic substitution, forming the characteristic azo group (-N=N-) which acts as the chromophore responsible for the color of the dye. plantarchives.org

By varying the coupling component, a wide array of colors and dye types can be synthesized. The 4-(4-chlorophenoxy)aniline moiety forms one part of the final chromophore structure, with its electronic properties influencing the final color.

General Azo Dye Synthesis Steps

Step Reagents Conditions Intermediate/Product
Diazotization 4-(4-chlorophenoxy)aniline, NaNO₂, HCl 0–5 °C Diazonium Salt

| Coupling | Diazonium Salt, Electron-rich aromatic compound (e.g., phenol, aniline) | Low temperature | Azo Dye |

Photophysical Properties of Derived Materials

The photophysical properties of a dye, such as its color, absorption and emission wavelengths, and photostability, are determined by its molecular structure. Dyes derived from 4-(4-chlorophenoxy)aniline are expected to have distinct properties influenced by the electronic characteristics of the entire conjugated system.

Absorption and Color: The azo group, in conjunction with the aromatic rings from both the aniline precursor and the coupling component, creates an extended π-conjugated system. This system absorbs light in the visible spectrum, giving the compound its color. The specific wavelength of maximum absorption (λmax) is influenced by the substituents on the aromatic rings. Electron-donating and electron-withdrawing groups can shift the absorption to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths, thereby tuning the color. nih.gov

Fluorescence and Quantum Yield: Many modern functional dyes are designed to be fluorescent, emitting light after absorbing it. The efficiency of this emission is measured by the fluorescence quantum yield. The rigid structure of the 4-(4-chlorophenoxy)aniline moiety can contribute to higher quantum yields by reducing non-radiative decay processes. beilstein-journals.org

Solvatochromism: The interaction of the dye molecule with the solvent can also affect its photophysical properties. Dyes that exhibit a significant shift in their absorption or emission spectra with changes in solvent polarity are known as solvatochromic dyes. This property is valuable for creating chemical sensors.

Nonlinear Optical Properties: D–π–A (donor–π-bridge–acceptor) architectures often exhibit significant nonlinear optical (NLO) properties. Chromophores synthesized using 4-(4-chlorophenoxy)aniline as a donor or part of the π-bridge could be explored for applications in optoelectronics and photonics. rsc.org

The study of these properties is essential for tailoring the derived dyes for specific applications, ranging from textiles and coatings to advanced technologies like organic light-emitting diodes (OLEDs) and bioimaging. beilstein-journals.org

Precursor for Ligands in Catalysis Research

Design of Metal Complexes for Organic Transformations

The synthesis of ligands from 4-(4-chlorophenoxy)aniline typically involves a condensation reaction between the aniline derivative and a carbonyl compound, such as an aldehyde or a ketone, to form a Schiff base. This reaction creates an imine or azomethine group (-C=N-) which, along with other donor atoms in the molecule, can coordinate to a metal center.

The general synthetic route to a Schiff base ligand from 4-(4-chlorophenoxy)aniline is as follows:

R-CHO + H₂N-C₆H₄-O-C₆H₄-Cl → R-CH=N-C₆H₄-O-C₆H₄-Cl + H₂O

These Schiff base ligands, which are often bidentate or multidentate, can then be reacted with various transition metal salts (e.g., of copper, nickel, cobalt, or palladium) to form stable metal complexes. The electronic and steric properties of the 4-(4-chlorophenoxy)aniline moiety can be fine-tuned by modifying the substituents on the aldehyde or ketone precursor, thereby influencing the coordination geometry and electronic environment of the metal center in the resulting complex.

Table 1: Examples of Metal Complexes with Anilino-Derived Schiff Base Ligands This table is illustrative and based on the general reactivity of aniline derivatives.

Metal IonLigand TypePotential Catalytic Application
Cu(II)Bidentate Schiff BaseOxidation Reactions, C-C Coupling
Ni(II)Tetradentate Schiff BasePolymerization, Cross-Coupling Reactions
Pd(II)Bidentate Schiff BaseSuzuki and Heck Coupling Reactions
Co(II)Bidentate Schiff BaseReduction Reactions

Investigation of Catalytic Activity and Selectivity

Metal complexes derived from ligands based on 4-(4-chlorophenoxy)aniline are anticipated to exhibit catalytic activity in a range of organic transformations. The performance of these catalysts is critically dependent on the nature of the metal center and the ligand architecture. The 4-chlorophenoxy group can exert a significant electronic effect on the metal center, which in turn can modulate the catalytic activity and selectivity of the complex.

For instance, in cross-coupling reactions, the electron-withdrawing nature of the chloro-substituent may enhance the oxidative addition step, a key step in many catalytic cycles. Conversely, the steric bulk of the ligand can influence the reductive elimination step and control the regioselectivity and stereoselectivity of the reaction. Researchers would typically investigate the efficacy of these novel catalysts in well-established reactions such as Suzuki-Miyaura coupling, Heck olefination, or various oxidation and reduction processes. The reusability and stability of these catalysts would also be important areas of investigation.

Integration into Chemical Sensor Platforms (Chemical Basis)

The distinct chemical structure of this compound also makes it a candidate for integration into chemical sensor platforms. Its ability to participate in specific molecular interactions forms the basis for the development of chemo-responsive materials and novel sensing mechanisms.

Development of Chemo-Responsive Materials

Chemo-responsive materials are designed to produce a measurable signal in response to the presence of a specific chemical analyte. 4-(4-chlorophenoxy)aniline can be incorporated into polymeric matrices to create such materials. One prominent approach is through molecular imprinting. In this technique, the target molecule, or a close analog, acts as a template during the polymerization process. The functional monomers arrange themselves around the template, and after polymerization and removal of the template, cavities are left in the polymer that are complementary in size, shape, and chemical functionality to the target analyte.

Given its specific structure, 4-(4-chlorophenoxy)aniline could be used as a template molecule to create molecularly imprinted polymers (MIPs) for the selective detection of this compound or structurally related aromatic amines. Alternatively, it could be used as a functional monomer, where its amine group could interact with a template analyte through hydrogen bonding or other non-covalent interactions.

Table 2: Potential Components for a Molecularly Imprinted Polymer System Utilizing 4-(4-chlorophenoxy)aniline This table is illustrative and based on general principles of molecular imprinting.

ComponentExampleRole in the MIP
Template4-(4-chlorophenoxy)anilineCreates specific recognition sites
Functional MonomerMethacrylic acidInteracts with the template
Cross-linkerEthylene glycol dimethacrylateForms the polymer network
InitiatorAzobisisobutyronitrileStarts the polymerization
PorogenTolueneSolvent during polymerization

Sensing Mechanisms Based on Molecular Recognition

The detection of an analyte by a chemo-responsive material relies on a molecular recognition event that is transduced into a measurable signal, which can be optical or electrochemical. When a MIP designed with 4-(4-chlorophenoxy)aniline as the template is exposed to a sample containing the analyte, the analyte molecules selectively bind to the imprinted cavities.

This binding event can be detected in several ways:

Optical Sensing: If the polymer is fluorescent, the binding of the analyte can cause a change in the fluorescence intensity (quenching or enhancement), which can be measured.

Electrochemical Sensing: The binding of the analyte can alter the electrochemical properties of the polymer film, such as its capacitance or impedance. These changes can be detected by applying a potential and measuring the resulting current or impedance.

The selectivity of the sensor is derived from the high affinity of the imprinted cavities for the specific shape and chemical functionality of the 4-(4-chlorophenoxy)aniline molecule. This allows for the detection of the target analyte even in the presence of other structurally similar but non-target molecules.

Environmental Chemical Transformations and Fate Studies

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation, occurring without the involvement of microorganisms, is a critical factor in the environmental fate of 4-(4-chlorophenoxy)aniline (B91003). The primary pathways for its transformation are driven by light (photochemical degradation) and chemical reactions with water (hydrolysis) or oxidative species.

While specific photolysis studies on 4-(4-chlorophenoxy)aniline hydrochloride are not extensively documented, the photochemical behavior can be inferred from research on its core structures: diaryl ethers and chlorinated anilines. The absorption of solar radiation can initiate two primary degradation mechanisms.

One significant pathway is the photoredox-catalyzed cleavage of the C–O ether bond. nih.govresearchgate.net This process, particularly in sunlit surface waters containing natural photosensitizers like dissolved organic matter (DOM), can lead to the breakdown of the diaryl ether linkage. acs.org This cleavage would yield primary degradation products.

Identified Photochemical Degradation Products:

4-aminophenol: Formed from the cleavage of the ether bond and retention of the aniline (B41778) moiety.

4-chlorophenol: Formed from the cleavage of the ether bond and retention of the chlorinated ring.

A secondary photochemical pathway involves the transformation of the aniline group. The triplet excited states of DOM in natural waters are known to oxidize aniline compounds, which can lead to further transformation products. acs.org The presence of the chlorine atom on one of the phenyl rings may also influence the degradation rate and pathways.

Table 1: Potential Photochemical Degradation Pathways and Products


Table 1: Summary of likely photochemical degradation mechanisms for 4-(4-chlorophenoxy)aniline in environmental matrices.
MechanismDescriptionKey Intermediates/ProductsEnvironmental Relevance
Ether Bond CleavagePhotocatalytic scission of the C-O-C diaryl ether linkage, often mediated by natural photosensitizers. [1, 7]4-aminophenol, 4-chlorophenolPrimary degradation route in sunlit surface waters.
Aniline Moiety OxidationOxidation of the amino group by photochemically generated reactive species (e.g., 3DOM*). chemsafetypro.comNitrophenoxy compounds, benzoquinone iminesContributes to the transformation of the parent compound into secondary products.

Hydrolysis: The diaryl ether bond in 4-(4-chlorophenoxy)aniline is generally stable and resistant to hydrolysis under typical environmental pH conditions (pH 5-9). numberanalytics.com Aromatic ethers are significantly less susceptible to hydrolysis than aromatic esters. numberanalytics.comacs.org However, cleavage can be achieved under specific conditions, such as photocatalytic hydrolysis, where light energy facilitates the reaction with water to break the ether linkage, yielding the corresponding phenols (4-aminophenol and 4-chlorophenol). nih.govacs.org

Oxidation: The aniline functional group is susceptible to chemical oxidation. In aquatic environments, strong oxidizing agents such as ozone or hydroxyl radicals can attack the amino group and the aromatic rings. asianpubs.orgresearchgate.net The oxidation of aniline can proceed through various intermediates, including nitrobenzene (B124822) and azobenzene (B91143) derivatives, and can ultimately lead to ring-opening and mineralization to CO2 and H2O under aggressive oxidative conditions. asianpubs.orgasianpubs.org The presence of the electron-donating amino group makes the attached ring more susceptible to oxidative attack compared to the chlorinated ring.

Sorption and Transport Phenomena in Environmental Media

The movement and distribution of this compound in the environment are largely controlled by its tendency to sorb to soil and sediment particles. This behavior, in turn, dictates its potential for leaching into groundwater.

The adsorption of 4-(4-chlorophenoxy)aniline to soil and sediment is a complex process governed by the compound's chemical properties and the composition of the solid matrix. As an aniline derivative, the compound is a weak base. The hydrochloride salt is readily soluble in water, dissociating to the protonated cationic form.

The degree of sorption is highly dependent on soil pH and organic matter content.

pH: At environmental pH values below its pKa, the aniline group will be protonated, resulting in a positively charged cation (4-(4-chlorophenoxy)anilinium). This cation can strongly adsorb to negatively charged sites on clay minerals and soil organic matter through cation exchange mechanisms. As the pH increases above the pKa, the molecule becomes neutral, and sorption is then dominated by other mechanisms. researchgate.net

Soil Organic Matter (SOM): The neutral form of the molecule can partition into SOM through hydrophobic interactions. Hydrogen bonding between the aniline group and functional groups on the organic matter also contributes to sorption. researchgate.net

Clay Content: Clay minerals provide negatively charged surfaces that are important sites for the electrostatic adsorption of the protonated, cationic form of the compound.

The sorption behavior is often described by the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which normalizes the distribution coefficient (Kd) to the fraction of organic carbon in the soil. chemsafetypro.com Compounds with high Koc values are strongly sorbed and less mobile.

Table 2: Expected Sorption Behavior and Influencing Factors


Table 2: Summary of factors influencing the adsorption of 4-(4-chlorophenoxy)aniline in soil and sediment.
Soil/Sediment PropertyInfluence on SorptionDominant Mechanism
Low pH (Acidic Conditions)Increases sorption significantly.Cation exchange (protonated aniline adsorbs to negative sites on clay/organic matter).
High pH (Alkaline Conditions)Decreases sorption relative to acidic conditions.Hydrophobic partitioning into soil organic matter.
Organic Carbon ContentPositively correlated with sorption, especially at neutral to high pH. rsc.orgHydrophobic interactions and hydrogen bonding.
Clay ContentPositively correlated with sorption, especially at low pH.Cation exchange and surface adsorption.

The potential for 4-(4-chlorophenoxy)aniline to leach through the soil profile and contaminate groundwater is inversely related to its sorption affinity. chemsafetypro.com Studies on analogous compounds, such as phenoxy herbicides and other aniline derivatives, provide insight into its likely mobility.

High Mobility Potential: In soils with low organic matter content, low clay content (e.g., sandy soils), and neutral to alkaline pH, sorption will be weaker. Under these conditions, the compound is expected to be more mobile and have a higher potential to leach with percolating water. researchgate.net

Low Mobility Potential: In soils rich in organic matter and/or clay, and particularly under acidic conditions, the compound will be strongly adsorbed. researchgate.net This strong binding significantly reduces its concentration in the soil solution, thereby limiting its downward movement and reducing the risk of groundwater contamination. researchgate.net

Soil column leaching experiments are standard methods used to quantify the mobility of chemicals in soil. sciepub.comnih.gov In such studies, a low recovery of the applied chemical in the leachate indicates strong sorption and low mobility.

Approaches to Sustainable Synthesis and Waste Minimization in Chemical Production

The synthesis of diaryl ethers like 4-(4-chlorophenoxy)aniline has traditionally relied on methods that are not environmentally benign. However, significant progress has been made in developing greener synthetic routes that minimize waste and energy consumption.

The classical method for creating the diaryl ether bond is the Ullmann condensation . This reaction typically involves the coupling of a phenol (B47542) (e.g., 4-aminophenol) with an aryl halide (e.g., 1-chloro-4-iodobenzene) but has significant drawbacks:

Requires stoichiometric or greater amounts of copper powder or salts.

Necessitates high reaction temperatures (often >200 °C), leading to high energy consumption.

Generates significant metallic waste streams that are difficult to manage.

Modern research has focused on transforming this into a more sustainable, catalytic process. Green chemistry approaches include the development of Ullmann-type reactions that use only a catalytic amount of copper. These improved methods often employ specific ligands that accelerate the reaction, allowing for:

Significantly lower copper catalyst loading (e.g., 1-10 mol%). beilstein-journals.org

Milder reaction conditions, including lower temperatures (e.g., 80-110 °C). acs.orgorganic-chemistry.org

The use of more environmentally friendly solvents and bases.

High yields for a broader range of substrates, including electron-rich aryl halides. organic-chemistry.org

In addition to improving the coupling reaction itself, a holistic green chemistry approach addresses the synthesis of the starting materials. The traditional synthesis of a key precursor, 4-aminophenol, involves the nitration of benzene (B151609) followed by reduction, a process that uses hazardous reagents and produces substantial waste. digitellinc.com More sustainable alternatives are being explored, such as:

Direct Amination of Hydroquinone: Utilizing hydroquinone, which can be derived from renewable biomass (lignin), as a starting material to avoid petrochemical feedstocks. digitellinc.com

Electrochemical and Mechanochemical Methods: Developing processes like the electroreduction of 4-nitrophenol (B140041) that avoid harsh chemical reducing agents or one-pot mechanochemical (ball mill) reactions that reduce solvent use and side reactions. rsc.orgresearchgate.net

Future Research Directions and Emerging Paradigms

Development of Novel and Green Synthetic Methodologies

The synthesis of diaryl ethers and the subsequent amination to form phenoxyanilines have traditionally relied on methods like the Ullmann condensation, which often require harsh reaction conditions, stoichiometric amounts of copper, and high temperatures. nih.govmdpi.comwikipedia.org Future research is critically focused on developing more environmentally benign and efficient synthetic routes.

Key emerging strategies include:

Nano-Catalysis: The use of copper-based nanoparticles (e.g., CuO NPs) offers a milder, more efficient alternative to traditional Ullmann couplings. nih.govscispace.com Future work will likely explore magnetically separable nanocatalysts (e.g., Fe₃O₄@SiO₂ supported catalysts) to simplify catalyst recovery and reuse, a significant step towards green chemistry. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times for the synthesis of diaryl ethers and amines, often providing high yields in minutes without the need for a solvent. mdpi.comorganic-chemistry.org Further exploration of this technique for the synthesis of 4-(4-chlorophenoxy)aniline (B91003) Hydrochloride could lead to highly efficient, scalable processes.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis is a powerful tool for forming C–O bonds under remarkably mild conditions. acs.orgdiva-portal.org This approach, which can utilize abundant carboxylic acids and alcohols, represents a frontier in synthetic chemistry that could be adapted for the construction of the diaryl ether core of the target molecule. acs.orgorganic-chemistry.org

Ligand-Free and Solvent-Free Systems: Research into catalyst systems that operate without the need for complex organic ligands or solvents is a major goal. mdpi.comresearchgate.net Systems using bases like KF/Al₂O₃ under solvent-free conditions or catalysts effective in water are particularly attractive for reducing chemical waste and cost. nih.govmdpi.com

A comparative overview of traditional versus emerging synthetic paradigms is presented below.

FeatureTraditional Ullmann ReactionEmerging Green Methodologies
Catalyst Stoichiometric Copper PowderCatalytic Nanoparticles (CuO, Cu/Fe₃O₄), Pd-complexes
Conditions High Temperatures (>200 °C), Long Reaction TimesRoom Temperature to Moderate Heating, Microwave, Visible Light
Solvents High-boiling polar solvents (e.g., DMF)Water, Ionic Liquids, or Solvent-Free
Sustainability Poor atom economy, difficult catalyst recoveryHigh atom economy, potential for catalyst recycling
Efficiency Often low to moderate yields, poor functional group toleranceGenerally good to excellent yields, wider functional group tolerance

Exploration of Advanced Catalytic Applications in Fine Chemical Synthesis

Beyond its synthesis, the 4-(4-chlorophenoxy)aniline Hydrochloride structure contains motifs—an aromatic amine and a diaryl ether—that suggest its potential use as a ligand or precursor in catalysis. Future research could pivot towards harnessing this potential.

C-N and C-O Cross-Coupling Ligands: The development of palladium-catalyzed cross-coupling reactions for C–N and C–O bond formation is a cornerstone of modern organic synthesis. acs.orgmit.edu The aniline (B41778) moiety of the title compound could be functionalized to create novel ligands for these reactions, potentially offering unique selectivity or reactivity profiles.

Photocatalysis: The merger of photoredox catalysis with transition metal catalysis has enabled a wide range of novel transformations. researchgate.net The electronic properties of 4-(4-chlorophenoxy)aniline could be tuned through further substitution, making it a candidate for development into a novel organic photocatalyst or a ligand in a metallaphotoredox system.

C-H Amination: Direct catalytic C-H amination is a highly sought-after transformation for its atom economy. acs.org Copper and palladium catalysts are known to facilitate such reactions. nih.govnih.gov Derivatives of 4-(4-chlorophenoxy)aniline could be investigated as substrates or ligands in the development of new catalytic systems for selective C-H amination of aromatic compounds.

Rational Design of Next-Generation Functional Materials with Tailored Properties

The rigid, conjugated structure of this compound makes it an attractive building block for advanced functional materials. acs.org Research in this area focuses on incorporating the molecule into larger systems to achieve specific physical or chemical properties.

Polymer Science: Phenoxyaniline (B8288346) derivatives can be incorporated into polymers like poly(methyl methacrylate) (PMMA) to enhance thermal stability and mechanical properties. Future work could explore its use as a monomer or additive in high-performance polymers, leveraging the diaryl ether linkage for thermal resistance and the aniline group for further cross-linking or functionalization.

Organic Electronics: Triarylamines and related structures are widely used in organic light-emitting diodes (OLEDs) and other organic electronic devices. researchgate.net The 4-(4-chlorophenoxy)aniline scaffold could be a precursor for synthesizing more complex triarylamine derivatives with tailored electronic properties for applications as hole-transport materials or emitters.

Biomaterials: The diaryl ether motif is found in numerous biologically active compounds. researchgate.net By functionalizing the aniline group, researchers could attach this core structure to polymers or surfaces to create materials with specific biological interactions, although this would require careful design to manage the inherent toxicological concerns of aromatic amines. taylorandfrancis.comacs.org

Potential Material ApplicationKey Structural FeatureDesired Property to EngineerResearch Direction
High-Performance Polymers Diaryl Ether LinkageThermal Stability, RigidityIncorporation as a monomer in polyimides or polyamides.
Organic Semiconductors Aromatic AmineHole-Transport Mobility, Emission WavelengthSynthesis of extended triarylamine derivatives for OLEDs.
Functional Composites Entire MoleculeMechanical Strength, Functional SurfaceUse as a functional additive in commodity polymers like PMMA.

Synergistic Experimental and Computational Research Strategies for Complex Chemical Problems

The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating research and gaining deeper mechanistic insights. rsc.org For a molecule like this compound, this synergy is crucial.

Predictive Modeling: Computational methods like Density Functional Theory (DFT) and quantitative structure-activity relationship (QSAR) models can predict key properties of substituted anilines, including their electronic structure, oxidation potentials, and metabolic fate. nih.govtandfonline.comumn.edu Future studies can use these tools to screen potential derivatives for applications in materials or catalysis before committing to laboratory synthesis, saving time and resources. cresset-group.comnih.gov

Mechanism Elucidation: Combining experimental kinetics with computational modeling can unravel complex reaction mechanisms. rsc.orgnih.gov For new synthetic routes or catalytic cycles involving this molecule, computational analysis can help identify transition states, reaction intermediates, and the roles of catalysts and ligands, guiding the optimization of reaction conditions. nih.gov

Materials by Design: Computational screening can predict the physical properties (e.g., thermal stability, electronic bandgap) of polymers or materials derived from 4-(4-chlorophenoxy)aniline. bham.ac.uk This "materials by design" approach allows researchers to rationally tailor the molecular structure to achieve desired macroscopic properties, guiding synthetic efforts toward the most promising candidates. researchgate.net

Addressing Foundational Challenges in Aromatic Amine Chemistry and its Derivatives

Aromatic amines as a class present fundamental challenges related to their synthesis, reactivity, and environmental impact. taylorandfrancis.comncn.gov.pl Future research on this compound can contribute to addressing these broader issues.

Selective Functionalization: Developing methods for the selective C-H functionalization of the two different aromatic rings in the molecule is a significant synthetic challenge. Overcoming this would provide access to a wide range of novel derivatives with precisely controlled substitution patterns.

Mitigating Toxicity: Aromatic amines are often associated with toxicity and carcinogenicity. acs.orgresearchgate.netnih.gov A fundamental research goal is to understand the structure-toxicity relationships for this class of compounds. By synthesizing and studying derivatives of 4-(4-chlorophenoxy)aniline, researchers can contribute data to computational models that aim to predict and design out toxicity in future generations of chemicals. nih.gov

Circular Chemistry: There is a growing incentive to develop circular economies for chemical building blocks. ncn.gov.pl Research could explore the degradation of materials containing the phenoxyaniline moiety and the potential to recover and reuse the core aromatic amine structure, addressing the challenge of persistent chemical waste.

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